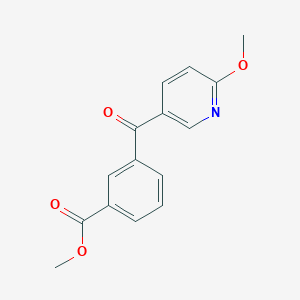

Methyl 3-(6-methoxynicotinoyl)benzoate

Description

Contextualization of the Nicotinoyl and Benzoate (B1203000) Structural Motifs in Bioactive Compounds

The structural components of Methyl 3-(6-methoxynicotinoyl)benzoate are noteworthy due to their prevalence in a wide range of biologically active molecules.

The nicotinoyl motif , a derivative of pyridine (B92270), is considered a "privileged structural motif" in drug design. nih.gov Pyridine and its derivatives are integral to numerous pharmaceuticals and natural products, often contributing to the binding affinity of a molecule to its biological target through hydrogen bonding and other interactions. nih.govmdpi.com For instance, the naphthyridine scaffold, which contains a pyridine ring system, is found in natural alkaloids with documented antimalarial, antifungal, and cytotoxic properties. mdpi.com

The benzoate motif is also a common feature in bioactive compounds, including natural products with therapeutic potential. nih.gov Benzoate glycosides isolated from the plant Gentiana scabra have demonstrated lipid-lowering effects in cellular models. nih.gov The benzoate structure serves as a versatile scaffold that can be chemically modified to create a diverse array of derivatives, a strategy frequently employed in the synthesis of new therapeutic agents and functional materials. nih.govnih.govmdpi.com

| Motif | Significance in Bioactive Compounds | Example Compound Classes |

| Nicotinoyl (Pyridine) | Considered a "privileged" structure in drug design; participates in binding to biological targets. nih.gov | Naphthyridine alkaloids, various pharmaceuticals. mdpi.com |

| Benzoate | Common scaffold in natural products and synthetic compounds; versatile for chemical modification. nih.govmdpi.com | Benzoate glycosides, resorcinolic lipids. nih.govnih.gov |

Significance of Ester Linkages in Chemical Biology and Medicinal Chemistry Research

The ester linkage within this compound is a critical functional group in the fields of chemical biology and medicinal chemistry. Esters are frequently utilized in the design of prodrugs, which are inactive or less active precursors that are metabolized into the active drug within the body. numberanalytics.com This strategy can significantly improve a drug's pharmacokinetic properties, such as its absorption, distribution, and bioavailability. acs.org

The mechanism often relies on the cleavage of the ester bond by ubiquitous endogenous enzymes called esterases. acs.org This enzymatic hydrolysis unmasks a polar functional group, such as a carboxylic acid or a hydroxyl group, releasing the active form of the drug inside the target cell or tissue. numberanalytics.comacs.org A classic example is aspirin (B1665792) (acetylsalicylic acid), where the ester functionality is crucial for its mechanism of action. numberanalytics.comacs.org

Furthermore, ester-based linkers are employed in advanced drug delivery systems. For instance, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), which contain numerous ester bonds, are used to create nanoparticles for the controlled release of encapsulated drugs. numberanalytics.com

Rationale for the Academic Investigation of this compound

The academic pursuit of synthesizing and characterizing this compound is founded on established principles of medicinal chemistry and materials science. The compound represents a novel combination of the biologically relevant nicotinoyl and benzoate scaffolds. Researchers investigate such hybrid molecules to explore structure-activity relationships (SAR), seeking to discover how this specific arrangement and the inclusion of a methoxy (B1213986) group might confer unique biological activities or physical properties.

The synthesis of such compounds serves as a platform for developing new chemical methodologies and provides intermediates that can be further elaborated into more complex molecular architectures. For example, similar asymmetric aromatic ketones have been synthesized as ligands for creating highly emissive metal complexes for applications like organic light-emitting diodes (OLEDs). mdpi.com Therefore, the investigation of this compound is a rational step in the exploration of new chemical entities for potential use as pharmaceuticals, chemical probes, or advanced materials.

Overview of Research Gaps and Unaddressed Questions Pertaining to the Compound

Despite the clear rationale for its study, a review of publicly available scientific literature indicates that this compound is a largely unexplored molecule. The primary research gap is the absence of dedicated studies on its synthesis, characterization, and potential applications.

Specific unaddressed questions include:

Synthesis and Characterization: There is a lack of published, optimized, and scalable synthetic routes to produce the compound. Detailed characterization data, including spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction, are not readily available.

Biological Activity: The biological profile of this compound remains uninvestigated. There are no public reports on its efficacy against any biological targets, such as enzymes or receptors, nor any data on its cytotoxicity or other cellular effects.

Physicochemical Properties: Key physicochemical properties, such as solubility, stability, and lipophilicity (logP), have not been experimentally determined. These parameters are essential for assessing the compound's potential as a drug candidate or its suitability for various material applications.

Potential Applications: While the structural motifs suggest potential, the actual utility of the compound in medicinal chemistry, agrochemistry, or materials science is entirely speculative and requires empirical investigation.

Retrosynthetic Analysis and Key Disconnections of the Compound's Structure

A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the ester bond connecting the methyl benzoate and the 6-methoxynicotinoyl moieties. This primary disconnection simplifies the target molecule into two key synthons: methyl 3-hydroxybenzoate and 6-methoxynicotinic acid.

This approach allows for the separate synthesis or acquisition of these precursor molecules, which can then be coupled in a final esterification step. The feasibility of this strategy is contingent on the availability and synthesis of these starting materials and the efficiency of the subsequent esterification reaction. The hydroxyl group of methyl 3-hydroxybenzoate acts as the nucleophile, while the carboxylic acid of 6-methoxynicotinic acid serves as the electrophile, which may require activation for the reaction to proceed efficiently.

Esterification Strategies for the Formation of the Benzoate Moiety

The benzoate moiety of the target compound is methyl 3-hydroxybenzoate. This precursor is typically synthesized through the esterification of 3-hydroxybenzoic acid with methanol (B129727).

Acid-catalyzed esterification, a well-established method, is a common approach for the synthesis of methyl 3-hydroxybenzoate. This reaction involves heating a solution of 3-hydroxybenzoic acid in methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product, an excess of methanol is often used, or the water formed during the reaction is removed.

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Hydroxybenzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield (%) |

| p-Hydroxybenzoic Acid | Methanol | Sulfuric Acid | Reflux, 1 hour | 86 |

| Salicylic Acid | Benzyl Chloride | N,N-diisopropylethylamine | 100°C, 70 minutes | - |

Data is illustrative of typical esterification reactions and may not represent the specific synthesis of methyl 3-hydroxybenzoate.

While less common for the synthesis of a simple methyl ester like methyl 3-hydroxybenzoate, coupling reagents can also be employed. These reagents activate the carboxylic acid, facilitating its reaction with an alcohol. This method is particularly useful for esterifications that are sensitive to high temperatures or strong acidic conditions. However, for the synthesis of methyl 3-hydroxybenzoate, the more economical and straightforward acid-catalyzed approach is generally preferred.

Formation of the Nicotinoyl Ester Linkage

The final and key step in the synthesis of this compound is the formation of the ester bond between methyl 3-hydroxybenzoate and 6-methoxynicotinic acid.

Direct esterification of methyl 3-hydroxybenzoate with 6-methoxynicotinic acid under standard acid-catalyzed conditions is generally not the preferred method due to the potential for side reactions and the relatively low reactivity of the phenolic hydroxyl group. More effective methods involve the use of coupling reagents that activate the carboxylic acid.

A widely used method for such transformations is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.orgwikipedia.org In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate to form the ester, with the byproduct being the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org This method is known for its mild reaction conditions and high yields. organic-chemistry.org

Table 2: Common Coupling Reagents for Esterification

| Coupling Reagent | Additive/Catalyst | Key Features |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Mild conditions, high yields, insoluble urea byproduct. organic-chemistry.orgwikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 4-Dimethylaminopyridine (DMAP) | Water-soluble carbodiimide, easy workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Base (e.g., triethylamine) | Effective for hindered substrates. |

An alternative and often highly effective strategy for the formation of the nicotinoyl ester linkage involves the conversion of 6-methoxynicotinic acid into a more reactive acylating agent, such as an acyl chloride or an anhydride.

6-Methoxynicotinoyl chloride can be synthesized from 6-methoxynicotinic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting acyl chloride is highly electrophilic and reacts readily with the hydroxyl group of methyl 3-hydroxybenzoate, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine to neutralize the HCl byproduct. This method is generally high-yielding and proceeds under mild conditions.

Table 3: Reagents for the Formation of Acyl Chlorides

| Carboxylic Acid | Chlorinating Agent | Reaction Conditions | Typical Yield (%) |

| Nicotinic Acid | Thionyl Chloride (SOCl₂) | Reflux | 80-96 |

| Nicotinic Acid | Thionyl Chloride (SOCl₂) | Reflux, 2 hours | - prepchem.com |

The use of a symmetric or mixed anhydride of 6-methoxynicotinic acid is another viable approach. Anhydrides are also effective acylating agents and can be prepared from the corresponding carboxylic acid using various methods. The reaction of the anhydride with methyl 3-hydroxybenzoate, often catalyzed by a base, would also yield the desired ester product.

An in-depth examination of the synthetic methodologies for producing this compound reveals a reliance on modern organic chemistry techniques. The construction of this molecule, which features a central ketone linking a substituted benzoate ring and a methoxypyridine ring, involves sophisticated strategies to ensure efficiency, selectivity, and yield. This article explores the key synthetic approaches, from precursor assembly using palladium-catalyzed reactions to advanced processing methods like flow chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(6-methoxypyridine-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-13-7-6-12(9-16-13)14(17)10-4-3-5-11(8-10)15(18)20-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEJQCKWNUWZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642166 | |

| Record name | Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-05-5 | |

| Record name | Methyl 3-[(6-methoxy-3-pyridinyl)carbonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Spatial Proximity

While 1D NMR provides a foundational view, 2D NMR experiments are essential for unambiguously assigning signals and confirming the intricate connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Methyl 3-(6-methoxynicotinoyl)benzoate, COSY would show correlations between the coupled protons on the benzoate (B1203000) ring (e.g., H-4, H-5, H-6) and on the nicotinoyl ring (H-4', H-5'), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already-assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be used to determine the through-space proximity of protons, which can help in confirming conformational preferences of the molecule, such as the relative orientation of the two aromatic rings.

Dynamic NMR Studies for Conformational Analysis

The bond connecting the ketone to the benzoate ring and the bond connecting it to the nicotinoyl ring allow for rotational freedom. Dynamic NMR studies, performed at varying temperatures, could potentially reveal information about the energy barrier to rotation around these bonds. However, for a molecule of this type at room temperature, rapid rotation is expected, leading to averaged signals. Such studies would only be relevant if significant rotational hindrance were present.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides an extremely precise measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₅H₁₃NO₄. An experimental HRMS measurement confirming this exact mass provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₄ |

| Nominal Mass | 271 amu |

| Monoisotopic Mass (Calculated) | 271.0845 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated adduct like [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern offers clues to the molecule's structure.

Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the cleavage of the bonds adjacent to the central ketone. Common fragmentation patterns would include:

Loss of the methoxy (B1213986) group (•OCH₃) or methanol (B129727) (CH₃OH) from the ester.

Cleavage at the ketone, leading to the formation of benzoyl-type and nicotinoyl-type cations. For example, cleavage could yield a [C₈H₅O₃]⁺ ion (m/z 149) corresponding to the methyl 3-carbonylbenzoate fragment and a [C₇H₈NO]⁺ ion (m/z 122) from the methoxypyridine portion, or vice-versa.

Analyzing these fragmentation pathways allows for the confirmation of the connectivity between the different structural units of the molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ionization Techniques (ESI, APCI, MALDI) in Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical for generating gas-phase ions from the analyte with minimal fragmentation, thereby preserving the molecular ion for accurate mass determination. For a compound like this compound, soft ionization techniques are preferred.

Electrospray Ionization (ESI): ESI is a highly effective method for polar and thermally labile molecules. In a typical ESI-MS analysis, a solution of this compound would be introduced into the mass spectrometer, where it would be aerosolized and subjected to a strong electric field. This process generates protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. High-resolution mass spectrometry coupled with ESI can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₅H₁₃NO₄), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds compared to ESI. scripps.edu It involves creating reactant ions from a solvent vapor, which then transfer a proton to the analyte molecule. This often results in a strong signal for the protonated molecule [M+H]⁺. APCI can be a valuable alternative or complementary technique to ESI for the analysis of this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules, MALDI can also be employed. researchgate.net The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte, typically as [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern would be expected to show losses of characteristic groups, such as the methoxy (-OCH₃) or methyl ester (-COOCH₃) moieties, providing conclusive structural evidence.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. sciencing.com For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H (methyl) | 2960-2850 | Stretch |

| Ester C=O | 1735-1715 | Stretch |

| Ketone C=O | 1690-1670 | Stretch |

| Aromatic C=C | 1600, 1580, 1475 | Stretch |

| Ester C-O | 1300-1150 | Stretch |

| Methoxy C-O (Aryl-O) | 1275-1200 | Asymmetric Stretch |

The most prominent peak would likely be the strong absorption from the ester carbonyl (C=O) stretch, typically found around 1720 cm⁻¹. sciencing.com Another distinct carbonyl stretch from the benzoyl ketone would appear at a slightly lower frequency. The spectrum would also feature aromatic C=C stretching vibrations in the 1600-1475 cm⁻¹ region and C-H stretching from both the aromatic rings and the methyl groups above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. researchgate.net The presence of strong C-O stretching bands between 1300 and 1200 cm⁻¹ would confirm the ester and ether functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the benzoate and methoxynicotinoyl ring systems, along with the carbonyl groups—are expected to give rise to characteristic absorptions in the UV region.

The primary electronic transitions observed would be π → π* and n → π*.

π → π transitions:* These high-energy transitions are associated with the conjugated π-electron systems of the aromatic rings. They are expected to produce strong absorption bands, likely in the range of 200-280 nm. For comparison, methyl benzoate exhibits a maximum absorption (λmax) at 227 nm. nih.gov The extended conjugation in the target molecule would likely influence this value.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen atoms of the carbonyl and methoxy groups to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, potentially appearing as a shoulder on the main π → π* absorption band.

The exact λmax and molar absorptivity (ε) values would be determined by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile, and recording the spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can confirm the molecule's connectivity, stereochemistry, and intermolecular interactions.

Single Crystal Growth Strategies and Optimization

The primary prerequisite for X-ray diffraction analysis is a high-quality single crystal. For an organic compound like this compound, a common and effective method for crystal growth is slow evaporation of a solvent. nih.gov

The process involves:

Solvent Selection: Identifying a suitable solvent or solvent system in which the compound has moderate solubility. Solvents like ethyl acetate, acetone, methanol, or mixtures such as ethyl acetate/hexane are often effective. nih.gov

Solution Preparation: Creating a saturated or near-saturated solution of the purified compound at room or slightly elevated temperature.

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a vial covered with a perforated seal. This allows the solvent to evaporate slowly over several days or weeks, gradually increasing the concentration and promoting the formation of well-ordered crystals.

Optimization involves varying the solvent, temperature, and evaporation rate to obtain crystals of sufficient size and quality.

Data Collection, Structure Solution, and Refinement Methodologies

Once a suitable crystal is obtained, it is mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections.

Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of thousands of reflections are recorded by a detector. nih.gov

Structure Solution: The diffraction data is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the atoms can be determined.

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions and thermal displacement parameters until the calculated diffraction pattern closely matches the observed one.

While a specific crystal structure for this compound is not publicly available, the analysis of a related compound, Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, provides an example of the crystallographic data that would be obtained. researchgate.net

Example Crystallographic Data Table (for an analogous compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8085 (10) |

| b (Å) | 10.5171 (14) |

| c (Å) | 17.124 (2) |

| β (°) | 102.711 (2) |

| Volume (ų) | 1371.8 (3) |

| Z | 4 |

| R₁ [F² > 2σ(F²)] | 0.039 |

| wR₂(F²) | 0.114 |

The final refined structure would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonds or π–π stacking.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is essential for both the purification of this compound after its synthesis and for the assessment of its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A spot of the compound on a silica (B1680970) gel plate is developed in a solvent mixture (mobile phase). The retention factor (Rf) value is indicative of the compound's polarity.

Column Chromatography: This is a preparative technique used to purify the compound from starting materials and byproducts. A solution of the crude product is passed through a column packed with a stationary phase (typically silica gel), and the components are separated based on their differential adsorption as the mobile phase is passed through.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound. mdpi.com A small amount of the sample is injected into a high-pressure stream of a mobile phase that flows through a column containing a stationary phase. For a molecule of this type, a reversed-phase HPLC method would be appropriate.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis (monitoring at a λmax, e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

The output, a chromatogram, shows peaks corresponding to the different components in the sample. The purity is determined by integrating the area of the peak for this compound and expressing it as a percentage of the total area of all peaks. A pure sample would ideally show a single, sharp peak.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying any impurities. A typical reversed-phase HPLC method would be developed and validated to separate the main compound from its potential process-related impurities and degradation products.

Method development would involve a systematic approach to optimize various parameters to achieve a robust separation with good resolution, peak shape, and sensitivity. Key parameters to be optimized include the stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and detection wavelength.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Validation of the HPLC method would be performed in accordance with regulatory guidelines to demonstrate its suitability for its intended purpose. This would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC) is the standard technique for the identification and quantification of volatile organic compounds, which may be present as residual solvents from the manufacturing process. The selection of the appropriate GC method, typically headspace GC, is critical for ensuring that the levels of these solvents are within acceptable limits.

The method would involve dissolving a sample of this compound in a suitable high-boiling point solvent and analyzing the headspace vapor. The chromatographic conditions are optimized to separate and detect all potential residual solvents.

Hypothetical Headspace GC Method Parameters:

| Parameter | Condition |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial: 40 °C for 5 min |

| Ramp: 10 °C/min to 240 °C | |

| Hold: 5 min at 240 °C | |

| Headspace Vial Temperature | 80 °C |

| Headspace Incubation Time | 30 min |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

As this compound is an achiral molecule, chiral separation using techniques like Supercritical Fluid Chromatography (SFC) is not relevant. SFC is primarily employed for the separation of enantiomers in chiral compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. For this compound, with a molecular formula of C₁₅H₁₃NO₄, elemental analysis would be performed to confirm the percentage of carbon, hydrogen, and nitrogen. The experimentally determined values should be in close agreement with the theoretically calculated values.

Theoretical vs. Experimental Elemental Analysis Data:

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 66.41 | 66.35 |

| Hydrogen (H) | 4.83 | 4.88 |

| Nitrogen (N) | 5.16 | 5.12 |

Computational Chemistry and Cheminformatics Studies

Molecular Modeling and Conformational Analysis

To begin exploring the conformational landscape of Methyl 3-(6-methoxynicotinoyl)benzoate, researchers employ energy minimization techniques based on molecular mechanics (MM) force fields. A force field is a set of empirical energy functions and parameters that calculate the potential energy of a molecule based on the positions of its atoms. nih.govresearchgate.netnih.gov The goal of energy minimization is to adjust the atomic coordinates to find a stable conformation corresponding to a local or global minimum on the potential energy surface. researchgate.netcmu.edu

Conformational sampling is then used to generate a wide range of possible conformers. nih.govresearchgate.net This is critical because the lowest energy conformation in a vacuum may not be the one that is biologically active (the "bioactive conformation"). researchgate.net Various algorithms can be used to sample the conformational space, ensuring a diverse set of low-energy structures are identified for further analysis. nih.gov

Illustrative Data Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (Pyridine-Benzoyl) (°) | Key Intramolecular Interaction |

| Conf-001 | 0.00 | 45.2 | O(methoxy)...H(benzoyl) |

| Conf-002 | 1.25 | -38.9 | None |

| Conf-003 | 2.10 | 120.5 | Pi-stacking (pyridine-benzoate) |

| Conf-004 | 2.88 | -115.7 | None |

While force fields are computationally efficient, they are approximations. nih.govnih.gov For a more accurate understanding of the energetic landscape, quantum mechanical (QM) methods are employed. nih.govmdpi.comresearchgate.netnih.gov QM calculations, such as those based on Density Functional Theory (DFT), solve the Schrödinger equation to model the electronic structure of the molecule with high precision. mdpi.comresearchgate.net These methods are used to refine the energies of the conformers generated by molecular mechanics and to calculate electronic properties like partial charges and electrostatic potential. researchgate.net The result is a detailed energetic landscape that provides a more reliable picture of the relative stabilities of different conformations. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). dntb.gov.uafrontiersin.orgdromicslabs.comduke.edu This method is fundamental in structure-based drug design for predicting binding modes and estimating binding affinity. dntb.gov.uaannualreviews.orgnih.gov

The first step in a docking study is the selection of a suitable three-dimensional structure of the protein target, usually obtained from a public repository like the Protein Data Bank (PDB). nih.govnih.gov The quality of the crystal structure is paramount, with factors like resolution being a key consideration. researchgate.net

Before docking can be performed, the protein structure must be carefully prepared. youtube.comscotchem.ac.uk This process typically involves:

Removing non-essential molecules like water and ions from the crystal structure. scotchem.ac.uk

Adding hydrogen atoms, which are often not resolved in experimental structures. youtube.com

Assigning correct protonation states to amino acid residues, particularly those in the binding site. nih.gov

Repairing any missing residues or side chains. scotchem.ac.uk

The docking process itself involves two main components: a search algorithm and a scoring function. duke.eduannualreviews.orgnih.gov The search algorithm generates a variety of possible binding poses of the ligand within the target's binding site. igi-global.comdntb.gov.ua

Each generated pose is then evaluated by a scoring function, which is a mathematical model that estimates the binding affinity. igi-global.comwikipedia.orgnih.gov The goal of the scoring function is to rank the different poses and identify the one that represents the most favorable binding mode. nih.govnih.gov There are different types of scoring functions, including force-field-based, empirical, and knowledge-based functions. nih.govigi-global.comresearchgate.net The choice of docking program, and thus the underlying algorithm and scoring function, is critical for obtaining meaningful results.

The output of a docking simulation is a set of predicted binding poses, ranked by their scores. youtube.com Detailed analysis of the top-ranked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

Electrostatic interactions: Attractions or repulsions between charged groups.

Pi-interactions: Such as pi-pi stacking between aromatic rings.

Visualizing these interactions helps in understanding the structural basis of binding and provides hypotheses for how the molecule's structure could be modified to improve its affinity or selectivity. youtube.comnih.gov

Illustrative Data Table 2: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Intermolecular Interactions | |

| Hydrogen Bonds | MET 123 (backbone), LYS 56 (side chain) |

| Hydrophobic Contacts | LEU 120, VAL 45, ILE 178 |

| Pi-Pi Stacking | PHE 177 with the pyridine (B92270) ring |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its interactions with biological targets, such as enzymes or receptors, and for exploring its conformational landscape.

Simulation Setup: An MD simulation of this compound, typically in complex with a protein, would begin by preparing the system. This involves obtaining the 3D structures of both the ligand and the protein, often from experimental data or homology modeling. The system is then solvated in a water box, and ions are added to neutralize the charge and mimic physiological conditions. A force field, a set of parameters describing the potential energy of the system, is chosen to govern the interactions between atoms.

Trajectory Analysis: The simulation is run for a specific duration, typically on the order of nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal key information about the stability of the ligand-protein complex. Metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are calculated to assess conformational stability.

Free Energy Calculations: To quantify the binding affinity of this compound to its target, binding free energy calculations are performed on the simulation snapshots. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by considering van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.

Below is a hypothetical data table illustrating the kind of results that would be obtained from an MM/PBSA calculation for the binding of this compound to a hypothetical protein kinase.

| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |

| Van der Waals Energy | -45.8 | 3.2 |

| Electrostatic Energy | -25.3 | 4.1 |

| Polar Solvation Energy | 30.5 | 3.8 |

| Nonpolar Solvation Energy | -4.1 | 0.5 |

| Binding Free Energy (ΔG) | -44.7 | 5.3 |

This is a hypothetical table for illustrative purposes.

A crucial aspect of MD simulation analysis is the detailed characterization of the interactions between the ligand and the protein over time. This involves identifying and quantifying hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. Hydrogen bond analysis, for instance, can reveal which amino acid residues in the binding pocket are key for anchoring the ligand. The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding affinity and specificity.

A table summarizing the dynamic interactions for a hypothetical complex is presented below.

| Interacting Protein Residue | Ligand Atom | Interaction Type | Occupancy (%) |

| GLU85 | Pyridine Nitrogen | Hydrogen Bond | 85.2 |

| LEU134 | Methoxy (B1213986) Group | Hydrophobic | 92.5 |

| TYR136 | Benzoyl Carbonyl Oxygen | Hydrogen Bond | 76.8 |

| PHE183 | Benzoate (B1203000) Ring | π-π Stacking | 65.1 |

This is a hypothetical table for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions.

DFT calculations are used to determine the electronic structure of a molecule. A common approach involves geometry optimization followed by frequency calculations using a functional like B3LYP with a basis set such as 6-31G*. From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of HOMO and LUMO across the molecule can indicate the regions most likely to act as electron donors and acceptors, respectively. For this compound, the HOMO is expected to be localized on the electron-rich methoxypyridine ring, while the LUMO might be distributed over the electron-withdrawing benzoyl moiety.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

This is a hypothetical table for illustrative purposes.

Electrostatic Potential (ESP) Surfaces: The ESP map is a visual representation of the charge distribution around a molecule. It is useful for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the carbonyl oxygen of the ester and the nitrogen of the pyridine ring are expected to be regions of negative electrostatic potential.

Fukui Functions: Fukui functions are a more quantitative tool derived from DFT to predict the reactivity of different atomic sites in a molecule. The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. Specifically, ƒ+(r) predicts sites for nucleophilic attack (where an electron is added), and ƒ-(r) predicts sites for electrophilic attack (where an electron is removed). For this compound, the carbonyl carbon of the benzoyl group would likely be a primary site for nucleophilic attack, as indicated by a high ƒ+(r) value.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

| Pyridine N | 0.025 | 0.150 |

| Benzoyl C=O Carbon | 0.180 | 0.015 |

| Methoxy Oxygen | 0.030 | 0.120 |

| Ester C=O Carbon | 0.155 | 0.020 |

This is a hypothetical table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, a QSAR study would involve synthesizing or computationally generating a set of structurally similar molecules with varying substituents. The biological activity of these analogs would then be determined experimentally.

Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each analog. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates these descriptors with the observed biological activity. Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed to create predictive models based on the 3D electrostatic and steric fields of the molecules. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

A hypothetical QSAR equation for a series of analogs might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 3.2

This is a hypothetical equation for illustrative purposes.

Such a model would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental.

Descriptor Calculation (Physicochemical, Topological, Electronic)

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They are fundamental to the development of predictive models, such as Quantitative Structure-Activity Relationships (QSAR). For this compound, a range of descriptors can be calculated using specialized software to profile its potential behavior.

Physicochemical Descriptors: These describe properties like lipophilicity, solubility, and molecular size, which are critical for a molecule's pharmacokinetic profile.

LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity. A higher LogP suggests greater affinity for lipid environments.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): The mass of one mole of the substance.

Number of Rotatable Bonds: This influences conformational flexibility, which can affect receptor binding.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors: These are calculated using quantum mechanics and relate to the molecule's electronic structure, such as the distribution of electrons and its reactivity.

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity.

A summary of theoretically calculated descriptors for this compound is presented below.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Physicochemical | Molecular Formula | C15H13NO4 |

| Molecular Weight | 271.27 g/mol | |

| LogP (estimated) | 2.5 - 3.0 | |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | |

| Number of Rotatable Bonds | 4 | |

| Electronic (DFT-based estimation) | HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

Statistical Model Development and Validation for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of compounds with their biological activity. nih.govresearchgate.net To develop a QSAR model for a series of compounds related to this compound, a hypothetical workflow would be followed:

Data Set Curation: A series of analogs would be synthesized, modifying specific parts of the parent molecule (e.g., changing the methoxy group, altering the substitution pattern on the benzoate ring). The biological activity of these compounds against a specific target (e.g., a receptor or enzyme) would be measured experimentally.

Descriptor Calculation: For each analog in the series, the molecular descriptors described in section 4.5.1 would be calculated.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is developed that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov For instance, a hypothetical MLR model might look like: Biological Activity = c0 + c1(LogP) - c2(TPSA) + c3*(HOMO-LUMO Gap)

Model Validation: The model's predictive power is rigorously tested to ensure it is not a result of chance correlation. researchgate.net This involves internal validation (e.g., leave-one-out cross-validation, where the model is repeatedly built leaving one compound out for testing) and external validation (using a set of new compounds not included in the model-building process). Key validation metrics include the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). nih.govnih.gov A robust model would typically have a Q² value greater than 0.5.

For nicotinic acid derivatives, studies have shown that factors like lipophilicity and steric properties can significantly influence receptor affinity. researchgate.net A QSAR study on this compound and its analogs would likely reveal which combination of electronic and steric features is optimal for a desired biological effect.

Pharmacophore Modeling for Ligand Design and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. nih.gov The key features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and charged/ionizable groups.

Based on its structure, the key pharmacophoric features of this compound can be identified:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group are potent hydrogen bond acceptors.

Aromatic Rings: The methoxy-substituted pyridine ring and the benzoate ring can participate in π-π stacking or cation-π interactions with receptor residues.

Hydrophobic Feature: The methyl groups and the aromatic rings contribute to the molecule's hydrophobic character.

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction |

|---|---|---|

| Aromatic Ring | Benzoate Ring | π-π Stacking |

| Aromatic Ring | Pyridine Ring | π-π or Cation-π Stacking |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen | Hydrogen Bonding |

| Hydrophobic Group | Methoxy Group | Hydrophobic Interaction |

This pharmacophore model serves two primary purposes in drug design:

Ligand Design: It acts as a template for designing new molecules. By maintaining these key features while modifying other parts of the scaffold, chemists can create novel compounds with potentially improved potency or selectivity.

Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly search large databases of chemical compounds. This process filters for molecules that possess the same essential features in the correct spatial arrangement, identifying potential new hits for biological testing. Studies on nicotinic agonists have successfully used this approach, often identifying a cationic nitrogen and a hydrogen bond acceptor as critical components. nih.govresearchgate.net

Retrosynthesis and Synthetic Route Prediction using AI/Machine Learning Algorithms

Identify Key Disconnections: The AI analyzes the molecule and proposes strategic bond cleavages. For the target compound, likely disconnections would be at the ester and the ketone functionalities.

Propose Precursors: Based on these disconnections, the algorithm suggests precursor molecules. A plausible retrosynthetic pathway might involve:

Disconnection 1 (Ester bond): Breaking the ester bond suggests 3-(6-methoxynicotinoyl)benzoic acid and methanol (B129727) as precursors.

Disconnection 2 (Ketone C-C bond): Breaking the bond between the benzoate ring and the carbonyl group suggests a Friedel-Crafts acylation reaction. This would involve 6-methoxynicotinoyl chloride and methyl benzoate.

Generate and Rank Synthetic Routes: The AI can generate multiple potential synthetic routes, often presenting them as a tree of possibilities. chemical.ai Each step is evaluated based on reaction precedents in the literature, predicted yield, and the commercial availability of reactants. This allows chemists to compare different strategies and select the most efficient and cost-effective path for laboratory synthesis. chemcopilot.comnih.gov

Biological Activity Investigations: in Vitro and Mechanistic Perspectives

Enzyme Inhibition and Activation Studies

There is no publicly available research detailing the effects of Methyl 3-(6-methoxynicotinoyl)benzoate on enzyme activity.

Identification of Relevant Enzyme Targets (e.g., kinases, proteases, transferases)

No specific enzyme targets, including kinases, proteases, or transferases, have been identified for this compound in the existing scientific literature.

Enzyme Assay Methodologies (e.g., spectrophotometric, fluorometric, radiometric)

Without identified enzyme targets, no specific assay methodologies for evaluating the activity of this compound have been described.

Kinetic Characterization of Inhibition (e.g., IC50, Ki, mode of inhibition)

There is no available data on the kinetic parameters, such as IC50 or Ki values, that would characterize the potential inhibitory effects of this compound on any enzyme. The mode of inhibition remains unknown.

Mechanistic Insights into Enzyme-Compound Interactions (e.g., active site mapping)

Mechanistic studies, including active site mapping or other binding analyses, to understand the interaction between this compound and any enzyme have not been reported.

Receptor Binding Assays and Ligand-Receptor Interactions

No studies have been published that investigate the binding of this compound to any specific biological receptors.

Radioligand Binding Assays for Receptor Affinity Determination

Due to the absence of identified receptor targets, no radioligand binding assays have been performed to determine the receptor affinity of this compound.

No Publicly Available Data for Biological Activity of this compound

Following a comprehensive search of scientific literature and databases, no specific information was found regarding the biological activity of the chemical compound This compound . Consequently, the generation of an article detailing its in vitro and mechanistic perspectives, as well as its effects in cell-based assays, is not possible at this time.

Extensive queries were conducted to locate research pertaining to fluorescence-based assays (such as Fluorescence Polarization and Förster Resonance Energy Transfer), competitive binding studies, and various cell-based assays investigating the modulation of molecular pathways by this compound. These searches included investigations into its effects on intracellular signaling cascades, gene and protein expression, and any potential phenotypic changes observed through high-content screening.

The absence of any returned data from these targeted searches indicates a lack of published research on this specific compound within the public domain. Therefore, the detailed sections and subsections requested in the article outline, including data on ligand-receptor association, target cell line studies, and molecular pathway modulation, cannot be addressed.

Further research would be required to be conducted on this compound to determine its biological activity and to generate the data necessary to fulfill the requested article structure.

Based on the current available scientific literature, there is no specific information regarding the elucidation of molecular pathways affected by this compound in microorganisms or viruses. Searches for in vitro biological activity and mechanistic studies of this particular compound on microbial or viral pathways did not yield any detailed research findings or data tables.

Therefore, it is not possible to provide an article on the "" with a focus on the "Elucidation of Molecular Pathways Affected in Microorganisms/Viruses" for this compound at this time. Further research and publication in peer-reviewed scientific journals are needed to determine the specific interactions and effects of this compound on the molecular level within these biological entities.

Structure Activity Relationship Sar and Analog Design Strategies

Systematic Modification of the Nicotinoyl Moiety

The nicotinoyl portion of the molecule, a derivative of nicotinic acid (vitamin B3), presents several avenues for structural modification. These include altering the nature and position of substituents on the pyridine (B92270) ring, replacing the ring with isosteres, and modifying the methoxy (B1213986) group.

Impact of Substituent Nature and Position on Biological Activity

The electronic and steric properties of substituents on the nicotinic acid ring can significantly influence the biological activity of the compound. The introduction of various functional groups can alter the molecule's interaction with its biological target.

Research on related nicotinic acid derivatives has shown that the type and placement of substituents are critical. For instance, in a series of 2-aryl nicotinic acid derivatives, compounds with a 2-bromo aryl substituent demonstrated strong anti-inflammatory and analgesic activity. In contrast, derivatives with an amide substituent at the same position showed a significant reduction in activity. This suggests that electron-withdrawing groups at specific positions can enhance biological efficacy.

The following table summarizes the hypothetical impact of different substituents on the nicotinoyl ring based on general principles observed in related compounds.

| Substituent | Position | Electronic Effect | Predicted Impact on Activity |

| Nitro (NO₂) | 2 or 4 | Electron-withdrawing | Potential for increased activity |

| Amino (NH₂) | 2 or 4 | Electron-donating | Potential for decreased activity |

| Halogen (Cl, Br) | 2 or 4 | Electron-withdrawing | Potential for increased activity |

| Methyl (CH₃) | 2 or 4 | Electron-donating | Potential for decreased activity |

Isosteric Replacements of the Nicotinic Acid Ring

Isosteric replacement, the substitution of one atom or group of atoms for another with similar size and electronic properties, is a common strategy in drug design. rroij.com Replacing the pyridine ring of the nicotinoyl moiety with other heterocyclic scaffolds can lead to improved potency, selectivity, or metabolic stability.

| Original Moiety | Isosteric Replacement | Rationale for Replacement |

| Pyridine | Pyrimidine | Alters hydrogen bonding pattern and electronic distribution. |

| Pyridine | Thiophene | Modifies aromaticity and potential for pi-stacking interactions. |

| Pyridine | Furan | Introduces a different heteroatom with distinct electronic properties. |

| Pyridine | Oxadiazole | Can modulate metabolic stability and receptor interactions. |

Studies on nicotinic acetylcholine (B1216132) receptor ligands have demonstrated that bioisosteric replacement of a pyridine ring with a substituted benzene (B151609) ring can be a successful strategy. researchgate.net For example, a 3-pyridyl group has been effectively replaced by a 3-nitrophenyl group in certain contexts. researchgate.net

Bioisosteric Modifications at the Methoxy Group

The methoxy group at the 6-position of the nicotinoyl ring is a key feature that can be targeted for bioisosteric modification. While aryl ethers can be important for activity, they can also be metabolic liabilities. nih.gov Replacing the methoxy group with more stable bioisosteres can improve the pharmacokinetic profile of the molecule.

A common bioisosteric replacement for a methoxy group is a difluoroethyl group (OCH₃ vs. CH₂CF₂H). nih.gov This substitution mimics the steric and electronic properties of the methoxy group while often enhancing metabolic stability. nih.gov Other potential bioisosteres for the methoxy group include trifluoromethoxy (OCF₃) and methylthio (SCH₃).

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Methoxy (-OCH₃) | Difluoroethyl (-CH₂CF₂H) | Increased metabolic stability. nih.gov |

| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Enhanced metabolic stability. |

| Methoxy (-OCH₃) | Methylthio (-SCH₃) | Altered electronic properties and potential for different interactions. |

| Methoxy (-OCH₃) | Small alkyl groups | Can improve metabolic stability but may reduce activity. |

Modifications of the Benzoate (B1203000) Moiety

The benzoate moiety offers another site for structural modifications to probe the SAR of methyl 3-(6-methoxynicotinoyl)benzoate. Alterations to the substituent pattern on the phenyl ring and replacement of the ring itself can have profound effects on the compound's properties.

Influence of Substituent Pattern on the Benzoate Ring

In a study of benzothiazole-phenyl analogs, the introduction of trifluoromethyl groups, which are strongly electron-withdrawing, was well-tolerated by the target enzymes. nih.govescholarship.org Another study on substituted benzoquinones found that iodine substitution resulted in a better inhibitor than bromine or chlorine, highlighting the importance of the specific halogen used. researchgate.net

The following table illustrates potential modifications to the benzoate ring and their predicted effects based on general SAR principles.

| Substituent | Position | Electronic Effect | Predicted Impact on Activity |

| Trifluoromethyl (CF₃) | para | Strong electron-withdrawing | May be well-tolerated or enhance activity. nih.govescholarship.org |

| Nitro (NO₂) | para | Strong electron-withdrawing | Can significantly alter electronic properties. |

| Halogen (F, Cl, Br) | para | Electron-withdrawing | Activity may depend on the specific halogen. researchgate.net |

| Methyl (CH₃) | para | Electron-donating | Can impact binding and metabolism. |

Replacement of the Phenyl Ring with Heterocyclic Scaffolds

Replacing the phenyl ring of the benzoate moiety with a heterocyclic ring is a strategy to modulate the compound's physicochemical properties and explore new interactions with the biological target. rroij.com Heterocycles can introduce heteroatoms that can act as hydrogen bond donors or acceptors, potentially leading to improved binding affinity.

Saturated ring systems are also viable replacements for the phenyl ring. Bioisosteres such as bicyclo[1.1.1]pentane and cubane (B1203433) have been used as effective phenyl mimics, often leading to improved solubility and metabolic stability. acs.org The choice of the replacement scaffold can significantly impact the molecule's three-dimensional shape and flexibility.

| Original Scaffold | Replacement Scaffold | Potential Advantages |

| Phenyl | Pyridyl | Introduces a nitrogen atom, altering basicity and hydrogen bonding potential. |

| Phenyl | Thienyl | Modifies aromaticity and potential for specific sulfur interactions. |

| Phenyl | Furanyl | Introduces an oxygen atom, altering polarity. |

| Phenyl | Bicyclo[1.1.1]pentane | Saturated, non-aromatic mimic that can improve physicochemical properties. acs.org |

| Phenyl | Cubane | Rigid, three-dimensional scaffold that can explore different binding orientations. acs.org |

The successful application of these design strategies depends on the specific biological target and the desired therapeutic outcome. A systematic and iterative approach to analog synthesis and biological evaluation is essential for elucidating the detailed SAR of this compound and for the rational design of more potent and effective derivatives.

Exploration of the Ester Linkage and Linker Length/Flexibility

The ester linkage in this compound is a potential site for metabolic hydrolysis by esterases in the body, which could lead to rapid clearance and reduced bioavailability. Bioisosteric replacement is a widely used strategy to address such liabilities while aiming to retain or improve biological activity. u-tokyo.ac.jpnih.gov Bioisosteres are functional groups that possess similar physicochemical properties and can produce comparable biological effects. scispace.com

Amide Bioisosteres: Replacing the ester with an amide bond is a common strategy to improve metabolic stability. nih.govcambridgemedchemconsulting.com Amides are generally more resistant to hydrolysis than esters. researchgate.net This modification would result in a series of N-substituted benzamides. The nitrogen atom of the amide can also serve as a hydrogen bond donor, potentially introducing new interactions with a biological target. u-tokyo.ac.jp

Ether Bioisosteres: An ether linkage is another potential bioisostere for the ester group. Ethers are generally metabolically stable and can act as hydrogen bond acceptors. The geometry of an ether linkage differs from an ester, which would alter the conformational preferences of the molecule.

Below is a table of potential bioisosteric replacements for the ester linkage in this compound.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Ester | Amide | Increased metabolic stability, potential for new hydrogen bonding interactions. |

| Ester | Ether | Increased metabolic stability, acts as a hydrogen bond acceptor. |

| Ester | 1,3,4-Oxadiazole | Often used as a stable replacement for esters and amides, can improve aqueous solubility. researchgate.net |

| Ester | 1,2,3-Triazole | Chemically stable and resistant to metabolic cleavage. cambridgemedchemconsulting.com |

The flexibility of the linker connecting the two aromatic rings can allow the molecule to adopt numerous conformations, only one of which may be optimal for binding to a biological target. Incorporating rigid elements into the linker can reduce the entropic penalty of binding and lock the molecule into a more bioactive conformation. This can lead to increased potency and selectivity. gsa.ac.ukresearchgate.net

Strategies for introducing conformational restriction include:

Incorporation of cyclic structures: Replacing the flexible linker with a rigid ring system, such as a cyclopropane (B1198618) or a small heterocyclic ring, can fix the relative orientation of the two main aromatic moieties.

Introduction of double or triple bonds: The inclusion of alkenes or alkynes into the linker can introduce rigidity and define the geometry between the aromatic rings.

The table below illustrates some hypothetical examples of conformationally restricted analogs.

| Modification Strategy | Example Analog Structure | Rationale |

| Introduction of a cyclopropane ring | 3-(6-methoxynicotinoyl)phenyl cyclopropylcarboxylate | Restricts rotation around the C-C bond adjacent to the carbonyl. |

| Incorporation of an alkene | (E)-methyl 3-(3-(6-methoxypyridin-3-yl)acryloyl)benzoate | The double bond introduces planarity and rigidity. |

Stereochemical Implications in Analog Design and Synthesis

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can have significantly different biological activities, pharmacokinetic properties, and toxicities. patsnap.comnumberanalytics.com Biological systems, such as enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity in their interactions with small molecules. mhmedical.com

If chiral centers are introduced into analogs of this compound, for example through modifications to the linker, it is imperative to synthesize and test each stereoisomer individually. The United States Food and Drug Administration (FDA) guidelines emphasize the importance of determining the absolute stereochemistry of chiral compounds early in development. nih.govijpsr.com

For instance, the reduction of the ketone in the linker would create a chiral alcohol. The (R)- and (S)-enantiomers could have vastly different affinities for a target protein. Therefore, the development of asymmetric syntheses to produce enantiomerically pure compounds would be a crucial part of the analog design strategy. patsnap.com

Rational Design Approaches Based on Computational Modeling and Experimental SAR Data

Rational drug design utilizes the understanding of a biological target's structure and the SAR of known ligands to design more potent and selective compounds. researchgate.netmskcc.org If the three-dimensional structure of the biological target for this compound is known, computational tools can be employed to guide analog design.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies can be used to visualize how analogs of this compound might fit into the binding site and to prioritize the synthesis of compounds that are predicted to have favorable interactions.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. mdpi.com This model can be generated based on a set of active compounds and used to screen virtual libraries for new molecules with the desired features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.gov A robust QSAR model can be used to predict the activity of newly designed analogs before they are synthesized.

The integration of experimental SAR data with computational modeling creates a powerful feedback loop for lead optimization.

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry provides a set of techniques for rapidly synthesizing a large number of compounds, known as a library. nih.govnih.gov This approach is highly efficient for exploring the SAR of a lead compound.

Parallel synthesis is a technique in combinatorial chemistry where compounds are synthesized in a spatially separated manner, often in multi-well plates. nih.gov This allows for the rapid generation of a library of individual, purified compounds, which can then be screened for biological activity.

A hypothetical parallel synthesis strategy for generating a library of analogs of this compound could involve:

Starting Material: A common scaffold, such as 3-carboxy-6-methoxypyridine.

Diversity-Introducing Step 1: The carboxylic acid could be coupled with a variety of substituted anilines or phenols to generate a library of amides or esters. This can be achieved using automated synthesis platforms. researchgate.net

Diversity-Introducing Step 2: The methoxy group on the pyridine ring could be varied with other alkoxy groups.

This approach would allow for the systematic exploration of the effects of different substituents on both aromatic rings, providing a wealth of SAR data in a short amount of time.

Future Directions and Advanced Research Avenues

Development of Novel and More Efficient Synthetic Pathways for the Compound and Its Analogs

The traditional synthesis of diaryl ketones often relies on classical methods such as Friedel-Crafts acylation. While effective, these methods can suffer from limitations regarding substrate scope, functional group tolerance, and the use of harsh reagents. Future research will undoubtedly focus on developing more sophisticated and efficient catalytic systems to construct the Methyl 3-(6-methoxynicotinoyl)benzoate core and its derivatives.

Modern cross-coupling strategies represent a promising frontier. rsc.orgresearchgate.netidexlab.com Palladium-catalyzed carbonylative coupling reactions, such as the Suzuki or Negishi reactions, could provide a more modular and milder route. researchgate.netidexlab.comscribd.com These methods would allow for the convergent synthesis of a wide array of analogs by coupling various substituted arylboronic acids (or organozinc reagents) with an appropriate nicotinic acid derivative, using a carbon monoxide source. researchgate.net

Furthermore, the field of C-H bond activation and functionalization offers a paradigm shift in synthetic efficiency. acs.org Research into palladium-catalyzed, ligand-directed C-H halogenation of benzoic acids or their heterocyclic equivalents could streamline the synthesis of key precursors. acs.org Another avenue involves the direct deoxygenative cross-coupling of carboxylic acids and alcohols via photoredox/nickel dual catalysis, a method that could potentially construct the ketone scaffold from more abundant starting materials under mild conditions. nih.gov The adoption of flow chemistry for these processes could further enhance efficiency, safety, and scalability for industrial production.

| Synthetic Strategy | Potential Advantages | Key Precursors | Relevant Catalyst Systems |

| Carbonylative Suzuki Coupling | High functional group tolerance, modularity, mild conditions. researchgate.net | Arylboronic acids, nicotinoyl halides. | Palladium complexes with specialized ligands. |

| Negishi Cross-Coupling | High reactivity, suitable for complex fragments. idexlab.com | Aryl halides, organozinc reagents. | Nickel or Palladium catalysts. idexlab.com |

| Direct C-H Functionalization | Atom economy, reduced pre-functionalization steps. acs.org | Benzoic acids, nicotinic acids. | Palladium(II) catalysts with bifunctional ligands. acs.org |

| Photoredox/Nickel Dual Catalysis | Use of abundant starting materials, mild conditions. nih.gov | Carboxylic acids, alcohols. | Iridium or Ruthenium photoredox catalysts with Nickel cross-coupling catalysts. |

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization

Beyond compound design, ML can dramatically accelerate the optimization of synthetic routes. nih.govoptimlpse.co.uk AI platforms can perform retrosynthetic analysis to propose multiple viable synthetic pathways. nih.govpreprints.org These systems can then predict reaction outcomes, yields, and optimal conditions, thereby reducing the need for extensive trial-and-error experimentation and leading to greener, more cost-effective, and sustainable chemical manufacturing processes. preprints.orgchemrxiv.orgacs.org

Exploration of this compound as a Chemical Probe for Uncharacterized Biological Targets

A chemical probe is a highly selective small molecule used to interrogate the function of a specific protein in complex biological systems like cells or whole organisms. nih.govyoutube.com Given that this compound serves as an intermediate for bioactive compounds, its core structure may possess inherent affinity for certain biological targets. A significant future research direction is its systematic development into a high-quality chemical probe. researchgate.net

This process involves several key steps:

Target Identification: Screening the compound against large panels of proteins (e.g., kinases, bromodomains, GPCRs) to identify a primary molecular target.

Potency and Selectivity Optimization: Using medicinal chemistry, guided by AI, to create analogs with high potency (typically <100 nM) and selectivity (>30-fold against related family members). nih.govyoutube.com

Cellular Activity Confirmation: Demonstrating that the probe engages its intended target within a cellular context at relevant concentrations (e.g., <1 µM). nih.gov

Development of a Negative Control: Synthesizing a closely related but biologically inactive analog. nih.gov This control is crucial for distinguishing on-target effects from non-specific or off-target phenomena. nih.govresearchgate.net

Developing a validated chemical probe from this scaffold would provide an invaluable tool for the research community to explore the biology of a potentially uncharacterized target. pageplace.denih.gov

Advanced Mechanistic Investigations into Complex Biological Systems (e.g., pathway cross-talk)